
2-Toluidine-d7
Overview
Description
2-Toluidine-d7 (CAS 68408-22-0), also known as o-toluidine-d7, is a deuterated isotopologue of o-toluidine, where seven hydrogen atoms are replaced with deuterium. Its molecular formula is C₇D₇H₂N, with a molecular weight of 114.196 g/mol . This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly for quantifying o-toluidine and its metabolites in biological samples via mass spectrometry . It is classified as a carcinogen and toxic aromatic amine, requiring careful handling and storage at 4°C in its neat (liquid) form .
Preparation Methods
The common method for preparing 2-Toluidine-d7 involves the deuteration of 2-toluidine. This process typically uses a deuterated reagent to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen for deuterium . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the deuterated compound.
Chemical Reactions Analysis
2-Toluidine-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, 2-toluidine. These reactions include:
Oxidation: this compound can be oxidized to form corresponding quinone imines.
Reduction: It can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Introduction to 2-Toluidine-d7
This compound, an isotopically labeled derivative of 2-toluidine, is characterized by the substitution of all hydrogen atoms with deuterium. Its chemical formula is , and it serves as a crucial tool in various scientific research applications. The stable isotope labeling allows for enhanced analytical precision, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Properties and Preparation
The preparation of this compound typically involves the deuteration of 2-toluidine using deuterated reagents. This process ensures that the hydrogen atoms are replaced with deuterium, resulting in a compound that retains the chemical properties of 2-toluidine while providing unique advantages for research applications.
Analytical Chemistry
In analytical chemistry, this compound is widely used as an internal standard. Its isotopic labeling allows for accurate quantification of 2-toluidine and its metabolites in complex biological samples. This application is particularly valuable in toxicological assessments where precise measurements are critical.
Biological Studies
The compound plays a significant role in metabolic studies to trace the pathways and interactions of 2-toluidine within biological systems. Researchers utilize this compound to monitor metabolic processes, enhancing the understanding of how this compound behaves in vivo.
Pharmacokinetics
In pharmacokinetic studies, this compound aids in understanding the absorption, distribution, metabolism, and excretion of 2-toluidine. The incorporation of stable isotopes can influence metabolic rates, providing insights into drug behavior and efficacy.
Environmental Science
The compound is employed in environmental studies to track the degradation and environmental impact of aromatic amines like 2-toluidine. Its stable isotope labeling facilitates monitoring processes such as biodegradation and chemical transformation in various environmental matrices.
Industrial Applications
In industrial settings, particularly in dye production, this compound is used to study reaction mechanisms and product distributions. This application helps optimize processes and improve safety protocols by understanding the behavior of potentially hazardous compounds.
Case Study 1: Industrial Exposure and Health Risks
A study involving workers exposed to ortho-toluidine revealed a correlation between prolonged exposure and increased bladder cancer rates. The use of this compound as an internal standard allowed researchers to accurately measure levels of ortho-toluidine metabolites in biological samples, reinforcing the need for stringent safety measures in industries handling aromatic amines.
Case Study 2: Metabolic Pathways Analysis
Research conducted on rat models utilized this compound to investigate the metabolic pathways of ortho-toluidine. The findings indicated that metabolites exhibited varied excretion rates, highlighting the importance of stable isotope labeling in elucidating metabolic processes .
Mechanism of Action
The mechanism of action of 2-Toluidine-d7 is similar to that of 2-toluidine. It interacts with various molecular targets and pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogs: Non-Deuterated Toluidines
Key Differences :
- Positional Isomerism : The ortho (2-), meta (3-), and para (4-) isomers exhibit distinct reactivity due to methyl group positioning. For example, o-toluidine is more reactive in electrophilic substitution than p-toluidine .
- Analytical Utility: Non-deuterated toluidines interfere with mass spectrometry due to overlapping isotopic patterns, unlike deuterated analogs like 2-toluidine-d7 .
Deuterated Analogs
Key Differences :
- Isotopic Purity : this compound is typically >95% pure (HPLC), while p-toluidine-d7 and m-toluidine-d7 achieve 98% deuterium enrichment .
- Storage and Handling : All deuterated toluidines are stored at 4°C, but this compound is explicitly flagged as a "Dangerous Good" due to higher toxicity .
Functionalized Derivatives
Key Differences :
- Functional Groups : Unlike this compound (amine group), derivatives like p-acetotoluidine (amide) and 4-iodotoluene-d7 (halogen) serve distinct roles in metabolic pathways and synthetic chemistry .
Analytical Chemistry
- Biological Monitoring: this compound enables precise quantification of o-toluidine in urine via LC-MS/MS, avoiding interference from non-deuterated isomers .
- Isotopic Dilution : Deuterated analogs improve accuracy in environmental and occupational health studies, such as detecting toluidine in hair dyes and henna .
Biological Activity
2-Toluidine-d7 (OT-d7), a deuterated derivative of ortho-toluidine, is an aromatic amine with significant implications in biological research and toxicology. This compound, with the chemical formula and CAS number 68408-22-0, is primarily used as an internal standard in analytical chemistry, particularly in studies involving the metabolism of ortho-toluidine (OT). The biological activity of OT-d7, including its potential carcinogenic effects and metabolic pathways, is crucial for understanding its impact on human health.
- Molecular Weight : 114.20 g/mol
- Structure : The deuterated form of ortho-toluidine, which alters its physical properties and stability during analysis.
Metabolic Pathways
OT-d7 is metabolized in the body through various pathways, primarily involving conjugation processes. Research has shown that it can be enzymatically deconjugated using β-glucuronidase and arylsulfatase, which are critical for studying its metabolites in biological samples such as urine. The following table summarizes key metabolites identified during these studies:
Metabolite | Retention Time (min) | MRM Transitions (m/z) | Collision Energy (V) |
---|---|---|---|
OT (2-Toluidine) | 6.0 | 107.9 → 91.1 | 25 |
NHM (OT Metabolite) | 8.3 | 166 → 107 | 30 |
ACR (OT Metabolite) | 2.0 | 123.9 → 109.1 | 23 |
2AC (OT Metabolite) | 4.6 | 124 → 79 | 30 |
AMP (OT Metabolite) | 3.5 | 124.1 → 76.9 | 35 |
This metabolic profiling is essential for understanding how OT-d7 behaves in biological systems and its potential implications for health.
Toxicological Implications
2-Toluidine and its derivatives, including OT-d7, are classified as potentially carcinogenic substances. Studies have linked exposure to ortho-toluidine with increased risks of bladder cancer among industrial workers. For instance, a cohort study indicated a standardized mortality ratio (SMR) of 62.5 for bladder cancer among workers exposed to ortho-toluidine, suggesting a significant association between exposure duration and cancer incidence .
Case Studies
- Industrial Exposure : A study involving workers in the production of dyes revealed a correlation between prolonged exposure to ortho-toluidine and elevated bladder cancer rates. The findings highlighted the need for stringent safety measures in industries handling aromatic amines.
- Animal Studies : Research conducted on rats demonstrated that exposure to ortho-toluidine resulted in tumor development, reinforcing its classification as a carcinogen by the International Agency for Research on Cancer (IARC). The study emphasized the importance of understanding the mechanisms through which OT-d7 may exert its toxic effects.
Analytical Applications
Due to its structural similarity to ortho-toluidine, OT-d7 serves as an important internal standard in analytical chemistry, particularly in mass spectrometry applications aimed at quantifying ortho-toluidine levels in biological samples . Its use enhances the accuracy and reliability of toxicological assessments.
Q & A
Q. Basic: What spectroscopic methods are most effective for characterizing deuterium incorporation in 2-Toluidine-d7?
Answer:
Deuterium incorporation in this compound is typically validated using ²H Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .
- ²H NMR : Provides direct evidence of deuterium substitution by analyzing chemical shifts and splitting patterns. For example, the absence of a proton signal in the aromatic region confirms deuteration at specific positions .
- HRMS : Measures the molecular ion peak to confirm the mass increase (Δm/z = +7) due to seven deuterium atoms. Isotopic purity ≥98% is standard for research-grade compounds .
Best Practice: Cross-validate results with Fourier-Transform Infrared Spectroscopy (FT-IR) to detect residual N–H stretches, which indicate incomplete deuteration .
Q. Advanced: How do isotopic effects of deuterium in this compound influence reaction kinetics in organometallic catalysis?
Answer:
Deuterium’s kinetic isotope effect (KIE) alters reaction rates due to its higher mass compared to protium. For example:
- In C–H activation reactions , deuterated substrates like this compound exhibit slower bond cleavage (k_H/k_D > 1), providing mechanistic insights into rate-determining steps .
- Experimental Design: Use stopped-flow kinetics or isotopic labeling studies under controlled conditions (e.g., inert atmosphere, 25°C) to isolate KIE contributions. Tabulate rate constants (k) for protiated vs. deuterated substrates (Table 1):
Reaction Type | k_H (s⁻¹) | k_D (s⁻¹) | KIE (k_H/k_D) |
---|---|---|---|
Oxidative Addition | 5.2 ×10⁻³ | 1.8 ×10⁻³ | 2.89 |
Reductive Elimination | 3.7 ×10⁻⁴ | 1.2 ×10⁻⁴ | 3.08 |
Data Analysis: Statistical tools (e.g., Arrhenius plots) differentiate primary (bond-breaking) vs. secondary (solvent/solvent interactions) KIEs .
Q. Basic: What are the best practices for synthesizing this compound with high isotopic purity?
Answer:
Synthesis involves catalytic deuteration or halogen-deuterium exchange :
- Catalytic Deuteration : React 2-toluidine with D₂ gas over Pd/C or Raney Ni at 80–100°C. Monitor reaction progress via GC-MS to avoid over-deuteration .
- Halogen Exchange : Substitute bromine or iodine in 2-bromotoluene with deuterium using LiAlD₄. Purify via fractional distillation under reduced pressure .
Critical Step: Use deuterated solvents (e.g., D₂O, CDCl₃) to minimize proton contamination .
Q. Advanced: How can researchers resolve discrepancies in kinetic data observed when using this compound as a tracer in reaction mechanisms?
Answer:
Discrepancies often arise from isotopic scrambling or solvent effects. Mitigation strategies include:
- Isotopic Scrambling Checks : Conduct control experiments with partially deuterated analogs (e.g., 2-Toluidine-d4) to identify unintended H/D exchange .
- Solvent Isotope Effects : Compare kinetics in protiated (H₂O) vs. deuterated (D₂O) solvents. For example, a 10% rate decrease in D₂O suggests solvent participation .
- Computational Validation : Use density functional theory (DFT) to model transition states and predict KIEs. Mismatches between experimental and theoretical values indicate overlooked mechanistic pathways .
Q. Basic: What are the storage requirements for this compound to maintain isotopic integrity?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon or nitrogen headspace to avoid moisture absorption and H/D exchange with atmospheric humidity .
- Purity Monitoring : Perform quarterly ¹H NMR checks; detectible proton signals >2% warrant re-purification .
Q. Advanced: How can isotopic dilution techniques using this compound improve quantification accuracy in mass spectrometry?
Answer:
this compound serves as an internal standard to correct for ion suppression/enhancement:
- Methodology : Spike samples with a known concentration of this compound. Calculate the analyte-to-standard signal ratio to normalize matrix effects .
- Example Workflow:
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps due to potential amine vapors.
- Waste Disposal : Neutralize with dilute HCl before disposal in designated halogenated waste containers .
Q. Advanced: What computational models predict the vibrational spectra of this compound with high accuracy?
Answer:
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to simulate IR spectra. Compare computed vs. experimental peaks for NH/ND stretching modes (e.g., 3350 cm⁻¹ for NH vs. 2450 cm⁻¹ for ND) .
- Machine Learning : Train models on existing deuterated aromatic amines to predict unassigned peaks in novel derivatives .
Properties
IUPAC Name |
N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-LLZDZVHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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